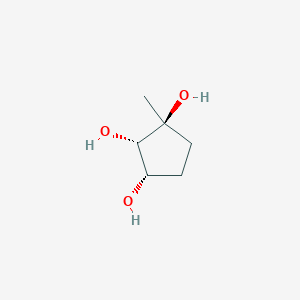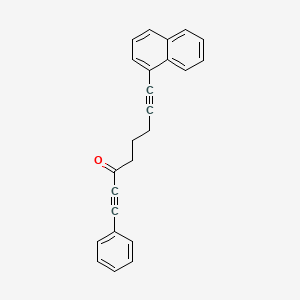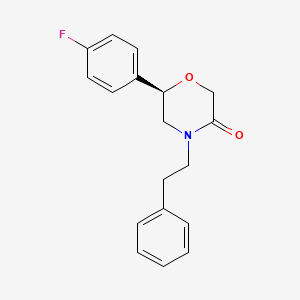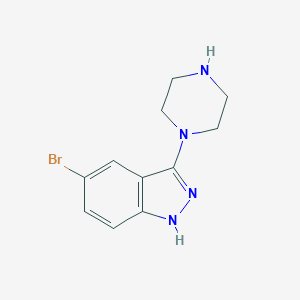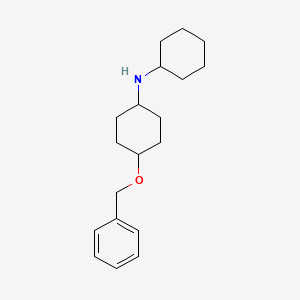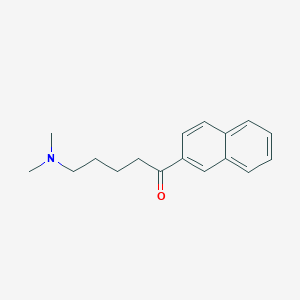
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are a group of synthetic stimulants that are chemically similar to amphetamines. This compound is known for its psychoactive properties and has been studied for its potential effects on the central nervous system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one typically involves the reaction of naphthalene-2-carboxaldehyde with a suitable amine, followed by a series of chemical transformations. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. The process may involve steps such as condensation, reduction, and purification to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is designed to ensure high yield and purity of the final product. Safety measures are also implemented to handle the potentially hazardous chemicals involved in the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield naphthalene-2-carboxylic acid, while reduction may produce naphthalen-2-ylmethanol.
Aplicaciones Científicas De Investigación
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one has been studied for various scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic pathways.
Biology: Investigated for its effects on biological systems, particularly its interaction with neurotransmitter systems.
Medicine: Explored for potential therapeutic applications, although its psychoactive properties limit its use.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one involves its interaction with the central nervous system. The compound is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and serotonin. This leads to heightened alertness, euphoria, and increased energy levels. The molecular targets include neurotransmitter transporters and receptors, which mediate the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
Methcathinone: Another synthetic cathinone with similar stimulant properties.
Mephedrone: Known for its psychoactive effects and used recreationally.
MDPV (Methylenedioxypyrovalerone): A potent stimulant with a high potential for abuse.
Uniqueness
5-(Dimethylamino)-1-(naphthalen-2-YL)pentan-1-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its naphthalene ring differentiates it from other cathinones, potentially leading to different interactions with biological targets and varying effects on the central nervous system.
Propiedades
Número CAS |
918648-44-9 |
|---|---|
Fórmula molecular |
C17H21NO |
Peso molecular |
255.35 g/mol |
Nombre IUPAC |
5-(dimethylamino)-1-naphthalen-2-ylpentan-1-one |
InChI |
InChI=1S/C17H21NO/c1-18(2)12-6-5-9-17(19)16-11-10-14-7-3-4-8-15(14)13-16/h3-4,7-8,10-11,13H,5-6,9,12H2,1-2H3 |
Clave InChI |
JWHWHCFZKVKVTL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCCCC(=O)C1=CC2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



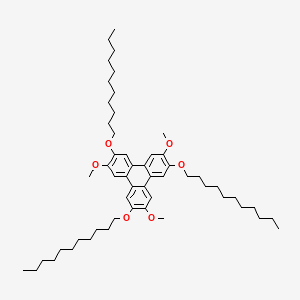


![N-[2-(3-Ethoxypropoxy)phenyl]thieno[2,3-D]pyrimidin-4-amine](/img/structure/B12627142.png)
![1-[(4-hydroxy-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)methyl]-3-[3-(4-methylpiperidin-1-yl)-3-oxopropyl]urea](/img/structure/B12627153.png)
